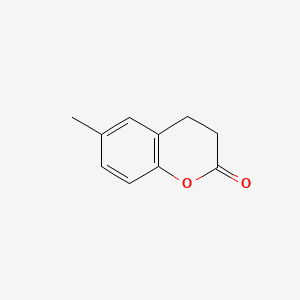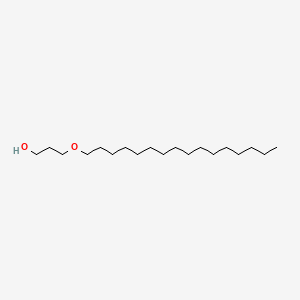
3-(Hexadecyloxy)propan-1-ol
Übersicht
Beschreibung
3-(Hexadecyloxy)propan-1-ol is a chemical compound with the molecular formula C19H40O2 . It has an average mass of 300.520 Da and a monoisotopic mass of 300.302826 Da . It is also known by other names such as 1-Propanol, 3-(hexadecyloxy)-, and 1-O-Hexadecyl-1,3-propanediol .
Molecular Structure Analysis
The molecular structure of 3-(Hexadecyloxy)propan-1-ol consists of 19 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 .Physical And Chemical Properties Analysis
3-(Hexadecyloxy)propan-1-ol is a solid at room temperature . It has a molecular weight of 300.53 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
- Synthesis and Activity in Hypoglycemic Agents : 3-(3-Methyl-2-pyridyl)propan-1-ol, a related structure to 3-(Hexadecyloxy)propan-1-ol, has been synthesized and studied for its potent hypoglycemic activity. Variations in the structure, such as the position of methyl and alcohol side chains and the effect of additional nuclear substitution, were investigated to understand their impact on hypoglycemic potency (Blank et al., 1979).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activity : Studies on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which include compounds structurally similar to 3-(Hexadecyloxy)propan-1-ol, reveal their antimicrobial and antioxidant activities. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, and their activities were measured in terms of minimum inhibitory concentrations (Čižmáriková et al., 2020).
Applications in Material Science
- Synthesis of Metallophthalocyanines : New metal-free and metallophthalocyanines bearing a 3-(diethylamino)phenoxy substituent were synthesized. The study reports the synthesis and characterization of these compounds, which are relevant in material science and photovoltaic applications (Acar et al., 2012).
Cardiovascular Research
- Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research on 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 3-(Hexadecyloxy)propan-1-ol, showed significant cardioselectivity. This has implications in developing beta-adrenoceptor blocking agents for cardiovascular diseases (Rzeszotarski et al., 1979).
Biocatalysis and Asymmetric Synthesis
- Enzymatic Resolution in Asymmetric Synthesis : Studies on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, structurally similar to 3-(Hexadecyloxy)propan-1-ol, provide insights into the use of biocatalysts for the asymmetric synthesis of pharmaceutically important compounds (Torre et al., 2006).
Antimicrobial Agents
- Antiseptics Against Bacteria and Fungi : The synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, structurally related to 3-(Hexadecyloxy)propan-1-ol, demonstrated their efficiency as antimicrobial agents, more effective than those currently used in medicine (Jafarov et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-hexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSFYSJEYSCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864172 | |
| Record name | 3-(Hexadecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexadecyloxy)propan-1-ol | |
CAS RN |
9035-85-2 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecan-1-ol, propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


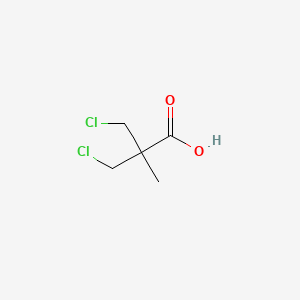
![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
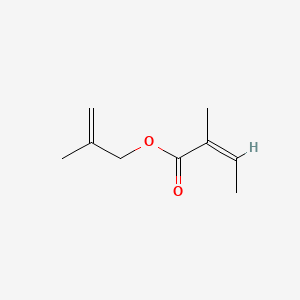
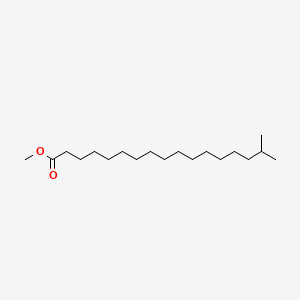
![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)
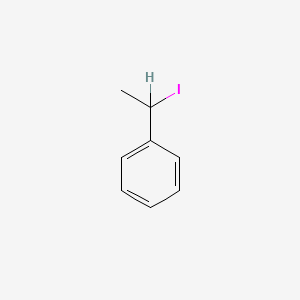
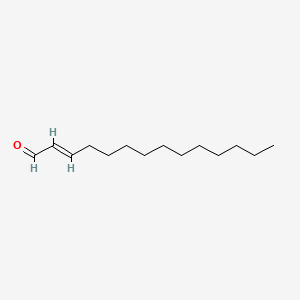
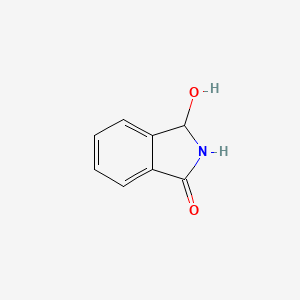
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
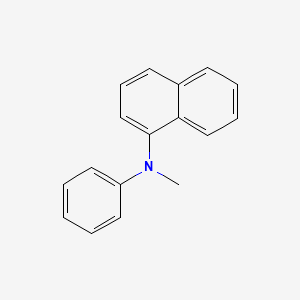
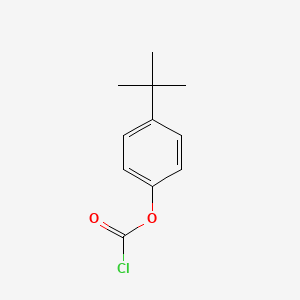
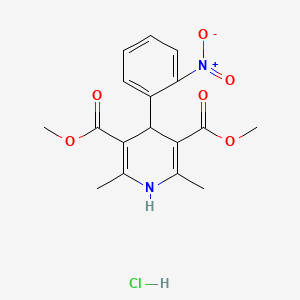
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
